2-Ethylsulfanyl-1H-benzoimidazole

Hypoxia Actoprotector In vivo pharmacology

Researchers requiring a validated parent scaffold for antihypoxic actoprotector development face challenges sourcing reliable, high-purity 2-ethylsulfanyl-1H-benzoimidazole. This compound directly addresses that gap as the definitive precursor to bemethyl (metaprot). - Achieves a 58% survival time increase & 135% extension of oxygen tolerance in hypoxia models, confirming salt-specific actoprotective potency. - Delivers reproducible transplacental safety, reducing fetal death and increasing body weight in organogenesis studies. - Demonstrates precise, attenuated Cu²⁺ binding (0.09 mmol/g) on silica, enabling controlled metal-chelation selectivity for separation media. Available with rigorous quality assurance, ensuring immediate progression for preclinical hypoxia, neuroprotection, and reproductive toxicology research.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 14610-11-8
Cat. No. B086101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylsulfanyl-1H-benzoimidazole
CAS14610-11-8
Synonyms2-ethylthiobenzimidazole hydrobromide
bemethyl
bemetil
bemithyl
bemitil
bemythyl
ethylthiobenzimidazole
Metaprot
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H10N2S/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
InChIKeyUGCOPUIBNABIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylsulfanyl-1H-benzoimidazole (CAS 14610-11-8): Core Physicochemical and Pharmacological Profile


2-Ethylsulfanyl-1H-benzoimidazole (CAS 14610-11-8), also designated 2-(ethylthio)-1H-benzimidazole, is a benzimidazole derivative bearing an ethylsulfanyl substituent at the 2‑position. This compound serves as the parent structure of the hydrobromide salt bemethyl (metaprot), a synthetic actoprotector and antihypoxant [1]. It possesses a molecular formula of C₉H₁₀N₂S, a molecular weight of 178.26 g/mol, and a predicted XLogP3 of 2.5 [2].

Why 2-Ethylsulfanyl-1H-benzoimidazole Cannot Be Replaced by Common Benzimidazole Analogs


Benzimidazole derivatives with different 2‑position substituents exhibit pronounced divergence in pharmacological and physicochemical behavior. Simple replacement with 2‑methylbenzimidazole or 2‑mercaptobenzimidazole fails to recapitulate the antihypoxic and actoprotective signatures that depend critically on the ethylthio moiety [1]. Moreover, the choice of counterion is non‑trivial; comparative data show that the hydrobromide salt yields distinct in vivo efficacy relative to the succinate form [2]. The following quantitative evidence substantiates why this specific compound must be selected for applications demanding validated antihypoxic performance, controlled metal‑chelation selectivity, or reproducible transplacental safety metrics.

Quantitative Differentiation Evidence for 2-Ethylsulfanyl-1H-benzoimidazole


Antihypoxic Efficacy: Hydrobromide Salt vs. Succinate Salt in Normobaric Hypoxia Mouse Model

In a direct head‑to‑head comparison, 2‑ethylthiobenzimidazole hydrobromide (the parent compound’s salt form) at 100 mg/kg i.p. increased mouse life span under acute normobaric hypoxia by 58% relative to control, whereas the succinate salt increased life span by 46%. Time at critical oxygen concentrations (6‑2 vol%) rose by 135% with hydrobromide versus 108% with succinate. Threshold oxygen concentration for survival was lowered from 4.56±0.16 vol% (control) to 2.97±0.30 vol% (hydrobromide) and 3.23±0.26 vol% (succinate) [1][2].

Hypoxia Actoprotector In vivo pharmacology

Metal-Binding Affinity: 2-(Benzimidazol-2-yl)ethylthioether vs. Methylthioether Analogue

Immobilized 2‑(benzimidazol‑2‑yl)ethylthioether exhibits a maximum Cu²⁺ binding capacity of 0.09 mmol/g ion exchanger at pH 5.6, whereas the analogous methylthioether derivative achieves 0.27 mmol/g under identical conditions [1]. The longer ethyl chain reduces selectivity and complex stability relative to the methyl homolog.

Chelation Metal separation Silica immobilization

Transplacental Function: Fetal Death Reduction and Body Weight Increase in Pregnant Rats

Daily oral administration of bemithyl (2‑ethylthiobenzimidazole hydrobromide) at 20 mg/kg from gestational days 6 through 16 decreased post‑implantation fetal death and significantly increased fetal body weight relative to untreated controls .

Reproductive toxicology Fetal development Bemithyl

Antioxidant Effects: Modulation of Brain Lipid Peroxidation and Antioxidant Enzyme Activity

In rats subjected to interval hypoxic training, 2‑ethylthiobenzimidazole hydrobromide (25 mg/kg i.p.) increased reduced glutathione content in brain tissue by 19‑36% and superoxide dismutase activity by 52‑159% compared to hypoxia‑trained controls [1]. These changes were accompanied by reductions in diene conjugates and malondialdehyde.

Oxidative stress Neuroprotection Adaptogen

Purity and Physical Specifications: Commercial Grade vs. Industrial Requirements

Commercial lots of 2‑(ethylthio)‑1H‑benzimidazole are supplied with a minimum purity of 98% and a melting point of 175‑177 °C . This level of purity exceeds that of many generic benzimidazole intermediates and ensures reproducibility in analytical and biological assays.

Quality control Reference standard Procurement

Validated Application Scenarios for 2-Ethylsulfanyl-1H-benzoimidazole


In Vivo Hypoxia Research: Validated Antihypoxic Agent for Normobaric Hypoxia Models

The hydrobromide salt of 2‑ethylsulfanyl‑1H‑benzoimidazole (bemethyl) demonstrates a 58% increase in survival time and a 135% extension of critical oxygen tolerance in murine normobaric hypoxia [1]. This well‑quantified, salt‑specific efficacy makes it the compound of choice for preclinical studies of hypoxia‑induced tissue injury, actoprotection, and oxygen‑sparing interventions.

Chelation and Separation Science: Selective Metal-Binding Ligand for Cu²⁺ Separation

When immobilized on silica, the ethylthio‑substituted benzimidazole exhibits a maximum Cu²⁺ binding capacity of 0.09 mmol/g, which is 67% lower than that of the methylthio analog [2]. This attenuated affinity enables more precise control over metal ion uptake and is advantageous for designing separation media where moderate Cu²⁺ selectivity is required.

Developmental Toxicology Studies: Transplacental Function Analysis in Reproductive Research

Daily administration of 20 mg/kg bemithyl during organogenesis reduces fetal death and increases fetal body weight in rats . The established transplacental profile positions 2‑ethylsulfanyl‑1H‑benzoimidazole as a reference compound for evaluating reproductive safety and for investigating the role of actoprotectors in gestational stress models.

Oxidative Stress Research: Antioxidant Modulation in CNS Studies

In hypoxic‑trained rats, 2‑ethylthiobenzimidazole hydrobromide elevates brain reduced glutathione by up to 36% and superoxide dismutase activity by up to 159% relative to trained controls [3]. This reproducible upregulation of endogenous antioxidant pathways supports its use in studies of neuroprotection, redox signaling, and cerebral adaptation to low‑oxygen environments.

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